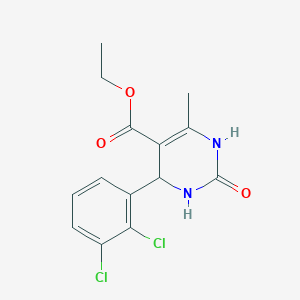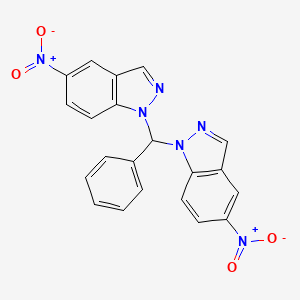
1,1'-(Phenylmethylene)bis(5-nitro-1H-indazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) is a complex organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of acyl hydrazides to form the indazole ring, followed by nitration to introduce the nitro groups . The phenylmethylene bridge can be introduced through a condensation reaction with benzaldehyde derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are often employed to achieve efficient cyclization and nitration . The use of solvent-free conditions and environmentally friendly reagents is also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The nitro groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted indazoles, and various functionalized indazole compounds .
Applications De Recherche Scientifique
1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates . These intermediates can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes and signaling pathways, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitroindazole: Shares the nitroindazole core but lacks the phenylmethylene bridge.
1-Methyl-5-nitro-1H-indazole: Similar structure with a methyl group instead of the phenylmethylene bridge.
2H-Indazole: Another indazole derivative with different tautomeric forms.
Uniqueness
1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) is unique due to its phenylmethylene bridge, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
105873-87-8 |
|---|---|
Formule moléculaire |
C21H14N6O4 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
5-nitro-1-[(5-nitroindazol-1-yl)-phenylmethyl]indazole |
InChI |
InChI=1S/C21H14N6O4/c28-26(29)17-6-8-19-15(10-17)12-22-24(19)21(14-4-2-1-3-5-14)25-20-9-7-18(27(30)31)11-16(20)13-23-25/h1-13,21H |
Clé InChI |
CKAWZVGIGINADQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2)N4C5=C(C=C(C=C5)[N+](=O)[O-])C=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


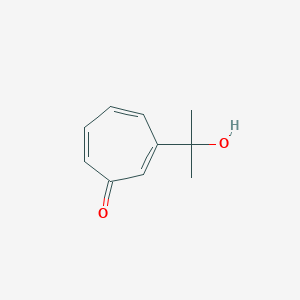
![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
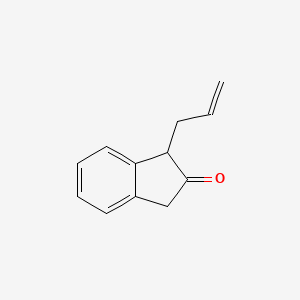

![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)
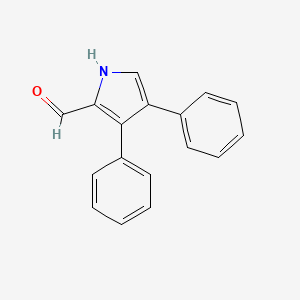
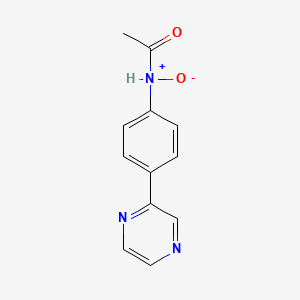


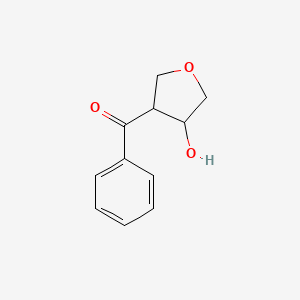
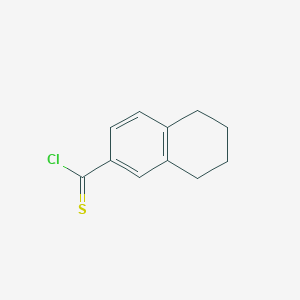
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
